molecular formula C8H7BrN2O2 B14551941 Benzenediazonium, 4-bromo-, acetate CAS No. 61694-23-3

Benzenediazonium, 4-bromo-, acetate

Cat. No.: B14551941
CAS No.: 61694-23-3
M. Wt: 243.06 g/mol
InChI Key: ZOZKOHCRUAQPGI-UHFFFAOYSA-M
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Description

Historical Context and Evolution of Diazonium Chemistry

The journey into the world of diazonium salts began in 1858 when the German chemist Peter Griess first synthesized these reactive compounds. numberanalytics.comwikipedia.orgwikipedia.org His work, which involved the reaction of primary aromatic amines with nitrous acid, a process now known as diazotization, opened up a new chapter in organic chemistry. wikipedia.orgdrugfuture.com Initially, the significance of this discovery was not fully realized, but with the enthusiastic support of August Wilhelm von Hofmann, the potential of diazonium salts began to be explored. wikipedia.orgnih.gov

The initial structural proposals for diazonium salts were debated for several years. Griess initially suggested a structure where both nitrogen atoms were bonded to the benzene (B151609) ring. nih.gov In 1866, F. A. Kekulé proposed that only one nitrogen atom was directly attached to the aryl group. nih.gov It was C. W. Blomstrand's proposal in 1869, which recognized the salt-like nature of these compounds, that became widely accepted by 1895. nih.gov

The late 19th and early 20th centuries saw a flurry of discoveries of named reactions involving diazonium salts, including the Sandmeyer (1884), Pschorr (1896), Gomberg-Bachmann (1924), Balz-Schiemann (1927), and Meerwein arylation (1939) reactions. acs.org These reactions demonstrated the remarkable ability of the diazonium group to be replaced by a wide variety of other functional groups, solidifying their importance in synthetic organic chemistry.

Significance of Arenediazonium Salts as Versatile Synthetic Intermediates

The significance of arenediazonium salts lies in their exceptional versatility as synthetic intermediates. numberanalytics.com The diazonium group can be substituted by a wide range of nucleophiles, allowing for the introduction of various functionalities onto an aromatic ring that are often difficult to introduce by direct substitution methods. youtube.com

Some of the key transformations involving arenediazonium salts include:

Replacement by Halides: The Sandmeyer reaction, utilizing copper(I) halides, and the Gattermann reaction, which uses copper powder, are classic methods for introducing chloro and bromo groups. mychemblog.comnumberanalytics.com Iodides can be introduced by reaction with potassium iodide. wikipedia.org

Replacement by a Hydroxyl Group: Heating an aqueous solution of a diazonium salt results in the formation of a phenol (B47542). wikipedia.orgnumberanalytics.com

Azo Coupling: Diazonium salts act as electrophiles in reactions with activated aromatic compounds like phenols and anilines to form azo compounds, which are often highly colored and form the basis of the azo dye industry. nih.govmychemblog.com

Biaryl Synthesis: The Gomberg-Bachmann reaction allows for the synthesis of unsymmetrical biaryls through a radical mechanism. acs.org

These reactions, among others, have made arenediazonium salts indispensable in the synthesis of pharmaceuticals, dyes, pigments, and other fine chemicals. numberanalytics.commychemblog.com

Position of 4-Bromobenzenediazonium (B8398784) Acetate (B1210297) within the Arenediazonium Family

4-Bromobenzenediazonium acetate belongs to the broad family of arenediazonium salts. Its structure consists of a benzene ring substituted with a bromine atom at the para-position (position 4) and a diazonium group. The counter ion in this specific salt is acetate (CH₃COO⁻).

The presence of the bromine atom on the aromatic ring influences the reactivity and stability of the diazonium salt. Halogens are electron-withdrawing groups, which can affect the electrophilicity of the diazonium ion. The nature of the counter-ion, in this case, acetate, also plays a role in the salt's properties, including its solubility and stability. While chloride and tetrafluoroborate (B81430) are more common counter-ions, the acetate salt has its own specific applications and handling characteristics.

Overview of Current Academic Research Trajectories for Diazonium Compounds

Modern research in diazonium chemistry continues to expand upon the foundational work of the 19th and 20th centuries. acs.org Contemporary studies are focused on developing novel transformations and improving the efficiency and safety of existing methods. researchgate.net Key areas of current research include:

New Catalytic Systems: The development of transition-metal-catalyzed cross-coupling reactions using aryl diazonium salts as electrophilic partners has been a significant area of advancement. acs.org

Radical Chemistry: There is a renewed interest in the radical-mediated reactions of diazonium salts, with a focus on developing new methods for carbon-carbon and carbon-heteroatom bond formation. researchgate.net

Flow Chemistry: The use of continuous flow reactors for the synthesis and in-situ use of diazonium salts is being explored to enhance safety by avoiding the accumulation of these often unstable intermediates. nih.gov

Green Chemistry: Efforts are being made to develop more environmentally friendly diazotization methods and reactions that minimize waste and use less hazardous reagents.

Properties

CAS No.

61694-23-3

Molecular Formula

C8H7BrN2O2

Molecular Weight

243.06 g/mol

IUPAC Name

4-bromobenzenediazonium;acetate

InChI

InChI=1S/C6H4BrN2.C2H4O2/c7-5-1-3-6(9-8)4-2-5;1-2(3)4/h1-4H;1H3,(H,3,4)/q+1;/p-1

InChI Key

ZOZKOHCRUAQPGI-UHFFFAOYSA-M

Canonical SMILES

CC(=O)[O-].C1=CC(=CC=C1[N+]#N)Br

Origin of Product

United States

Synthetic Methodologies for 4 Bromobenzenediazonium Acetate

Classical Diazotization Procedures for 4-Bromoaniline (B143363) Precursors

The traditional approach to synthesizing arenediazonium salts involves the diazotization of a primary aromatic amine. This process, first discovered by Peter Griess in 1858, remains a cornerstone of aromatic chemistry. numberanalytics.com

Generation of the 4-Bromobenzenediazonium (B8398784) Cation from 4-Bromoaniline

The formation of the 4-bromobenzenediazonium cation begins with the precursor, 4-bromoaniline. The classical method involves the reaction of the amine with nitrous acid (HNO₂) under acidic conditions and at low temperatures, typically between 0 and 5°C, to prevent the unstable diazonium salt from decomposing. pressbooks.pubwebassign.net Since nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid or sulfuric acid. numberanalytics.comlearncbse.in

The reaction mechanism proceeds through several steps:

Formation of the Nitrosonium Ion: The strong acid protonates the nitrous acid, which then loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺). masterorganicchemistry.com

Nucleophilic Attack: The primary amino group of 4-bromoaniline acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine intermediate. masterorganicchemistry.com

Rearrangement and Dehydration: Following a series of proton transfers and rearrangements, a molecule of water is eliminated, leading to the formation of the stable, resonance-stabilized 4-bromobenzenediazonium cation. numberanalytics.compressbooks.pub

The resulting cation is typically kept in a cold aqueous solution for immediate use in subsequent reactions. The choice of the initial acid (e.g., HCl) determines the initial counterion, resulting in 4-bromobenzenediazonium chloride. lumenlearning.com

Counterion Exchange Strategies for Acetate (B1210297) Salt Formation

To obtain 4-bromobenzenediazonium acetate, the initially formed diazonium salt with a different counterion (like chloride or tetrafluoroborate) must undergo a counterion exchange. While direct diazotization in acetic acid can be performed, achieving the pure acetate salt often involves specific exchange methods.

One plausible strategy involves the use of silver acetate. The precipitation of insoluble silver chloride upon addition of silver acetate to a solution of 4-bromobenzenediazonium chloride would drive the equilibrium towards the formation of the desired acetate salt in solution. A similar principle has been applied for the synthesis of diaryliodonium(III) acetates from their chloride counterparts. nih.gov

Another approach is the in situ generation of the diazonium acetate from a suitable precursor without isolating an intermediate salt. Research has shown that o- and p-chlorobenzenediazonium acetates can be formed in situ from the corresponding N-nitrosoacetanilides. rsc.org This method promotes ionic displacement reactions. Applying this logic, the decomposition of N-nitroso-4-bromoacetanilide in an appropriate solvent system could directly yield 4-bromobenzenediazonium acetate for subsequent transformations.

Contemporary Approaches and Optimized Conditions for Diazonium Salt Synthesis

Modern organic synthesis has sought to improve upon classical diazotization methods by enhancing safety, improving yields, and increasing substrate scope. One significant advancement is the use of organic nitrites, such as isoamyl nitrite or tert-butyl nitrite, in organic solvents. rsc.orgrsc.org This approach avoids the strongly acidic aqueous conditions of the classical method, which can be beneficial for substrates with acid-sensitive functional groups. For instance, 4-bromoaniline can be dissolved in glacial acetic acid, and a solution of isoamyl nitrite in acetic acid can be added to generate the diazonium salt. rsc.org

The development of unusually stable arenediazonium salts, such as tosylates, has also been a focus. These salts can often be isolated as stable, crystalline solids that can be stored for extended periods. organic-chemistry.orgresearchgate.net While not the acetate salt, the principles behind their stabilization, such as the use of non-nucleophilic counterions and specific solvent systems, inform the handling and potential isolation of other diazonium salts.

Flow chemistry has emerged as a powerful tool for the synthesis of diazonium salts. The continuous and controlled mixing of reagents in microreactors at low temperatures significantly enhances safety by minimizing the accumulation of the potentially explosive diazonium compound at any given time. This technique allows for rapid and efficient diazotization with precise temperature control, leading to higher purity and yields.

Green Chemistry Considerations in the Preparation of Arenediazonium Salts

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of diazonium salt synthesis, several strategies align with these principles.

One key area of improvement is the replacement of harsh mineral acids. The use of solid acids or recyclable acid catalysts can simplify purification and reduce waste. For example, sulfonic acid-based cation-exchange resins have been used as a proton source for diazotization-iodination reactions in water, a concept that could be adapted for other diazonium salt preparations. organic-chemistry.org Grinding techniques have also been explored, where a solid mixture of an aniline (B41778) derivative, sodium nitrite, and a solid acid like p-toluenesulfonic acid are ground together, avoiding the need for bulk solvents. icrc.ac.ir

The solvent choice is another critical factor. Classical methods often use large amounts of water and organic solvents for extraction. Developing syntheses in greener solvents or under solvent-free conditions is a major goal. The use of a polymer-supported nitrite reagent allows for easy separation of the spent reagent, simplifying workup and minimizing waste. organic-chemistry.org Furthermore, conducting diazonium salt reactions in water, when possible, aligns with green chemistry principles by avoiding volatile organic compounds. organic-chemistry.org

Below is a table summarizing various synthetic conditions for diazotization.

Mechanistic Investigations of 4 Bromobenzenediazonium Acetate Transformations

Dediazoniation Pathways: Homolytic versus Heterolytic Mechanisms

The decomposition of 4-bromobenzenediazonium (B8398784) acetate (B1210297), known as dediazoniation, proceeds primarily through two competing mechanisms: homolytic and heterolytic cleavage of the C–N bond. dntb.gov.ua This process involves the irreversible loss of dinitrogen (N₂), which is a thermodynamically favorable process that drives the reaction forward. masterorganicchemistry.com The preferred pathway is highly dependent on reaction conditions such as solvent, temperature, and the presence of catalysts or inhibitors. shu.ac.uk

Homolytic Dediazoniation: This pathway involves the one-electron reduction of the diazonium cation, leading to the formation of a highly reactive 4-bromophenyl radical (Ar•) and the release of a nitrogen molecule. This mechanism is often favored in less polar solvents and can be initiated by reducing agents, certain metals, or photochemical induction. shu.ac.ukwikipedia.org

Heterolytic Dediazoniation: In this pathway, the C–N bond cleaves, with both electrons from the bond remaining with the departing dinitrogen molecule. This results in the formation of a highly unstable and electrophilic 4-bromophenyl cation (Ar⁺) and N₂. ncl.ac.uk This mechanism is typically favored in polar, highly ionizing solvents with low nucleophilicity. ncl.ac.uk

The balance between these two pathways dictates the product distribution of the reaction. dntb.gov.ua For instance, reactions favoring the homolytic route often lead to radical-mediated processes like arylation of aromatic substrates (Gomberg-Bachmann reaction) or reduction to bromobenzene. wikipedia.org Conversely, conditions promoting the heterolytic pathway result in products from the nucleophilic capture of the aryl cation, such as phenols (from reaction with water) or aryl ethers (from reaction with alcohols). wikipedia.orgacs.org

Table 1: Comparison of Dediazoniation Pathways
CharacteristicHomolytic MechanismHeterolytic Mechanism
Key Intermediate Aryl Radical (4-bromophenyl radical)Aryl Cation (4-bromophenyl cation)
Bond Cleavage One-electron cleavage (Ar-N₂)Two-electron cleavage (Ar-N₂)
Favored Solvents Less polar, high nucleophilicityPolar, low nucleophilicity, highly ionising ncl.ac.uk
Typical Products Biaryls, reduced arenes (e.g., bromobenzene)Phenols, aryl ethers, aryl halides
Initiation Reducing agents, metals (e.g., Cu⁺), photolysis wikipedia.orgThermal decomposition in polar solvents shu.ac.uk

The 4-bromophenyl radical is a key intermediate formed during the homolytic dediazoniation of 4-bromobenzenediazonium acetate. Its generation is typically initiated by a single-electron transfer (SET) from a donor species to the diazonium cation. nih.gov Once formed, this radical is highly reactive and can participate in a variety of transformations. nih.govresearchgate.net

The reactivity of the 4-bromophenyl radical is characterized by its electrophilic nature, which allows it to readily add to electron-rich systems. scielo.br Common reaction pathways for this intermediate include:

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from the solvent or other components in the reaction mixture to form bromobenzene.

Addition to Aromatic Rings: In the Gomberg-Bachmann reaction, the aryl radical attacks another aromatic ring, leading to the formation of substituted biaryls. wikipedia.org

Addition to Alkenes: The Meerwein arylation involves the addition of the aryl radical to an electron-deficient alkene, a process often catalyzed by copper salts. scielo.br

Reaction with Halogen Donors: The radical can abstract a halogen atom from a suitable source.

Theoretical calculations show that the reaction rates of phenyl radicals are significantly influenced by polar effects. scielo.br The presence of the electron-withdrawing bromine atom on the phenyl ring affects the radical's electrophilicity and, consequently, its reactivity towards different substrates. scielo.br

The heterolytic cleavage of the C–N bond in 4-bromobenzenediazonium acetate generates the 4-bromophenyl cation, a highly reactive and short-lived species. ncl.ac.uk This process is energetically demanding and is therefore facilitated by solvents that can stabilize the resulting cation. ncl.ac.uk The aryl cation is a powerful electrophile that is rapidly trapped by any available nucleophile in the reaction medium. masterorganicchemistry.comncl.ac.uk

The nature of the final product is determined by the identity of the capturing nucleophile:

Water (H₂O): Capture by water leads to the formation of 4-bromophenol (B116583). wikipedia.org

Alcohols (ROH): Reaction with alcohols yields the corresponding aryl ethers (e.g., 4-bromoanisole from methanol). acs.org

Halide Ions (X⁻): In the presence of halide ions, the corresponding 4-bromo-halobenzene is formed. This is the basis of the Schiemann reaction when tetrafluoroborate (B81430) is the counterion and fluoride is the nucleophile. masterorganicchemistry.com

This pathway is a classic example of a nucleophilic aromatic substitution (Sₙ1 type) reaction, where the loss of the dinitrogen leaving group is the rate-determining step. nih.gov The extreme reactivity of the aryl cation means that this step is irreversible and is followed by a fast, non-selective capture by the most abundant or most reactive nucleophile present. chemguide.co.uk

Influence of the Acetate Counterion on Reaction Mechanism and Pathway Selectivity

The counterion associated with the diazonium cation plays a critical, though often overlooked, role in determining the salt's properties and reactivity. In the case of 4-bromobenzenediazonium acetate, the acetate anion (CH₃COO⁻) significantly influences the compound's stability, decomposition pathways, and interaction with the solvent.

Arenediazonium salts are known for their potential instability, and the choice of counterion is a key factor. acs.org Generally, salts with smaller counterions, such as chlorides and acetates, exhibit lower thermal stability compared to those with larger, less nucleophilic anions like tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻). shu.ac.ukresearchgate.net The acetate ion, being a more basic and nucleophilic counterion, can facilitate decomposition.

Thermal Decomposition: The thermal decomposition of diazonium salts can proceed through either a homolytic or heterolytic mechanism. shu.ac.uk For salts with nucleophilic counterions like acetate, the thermal pathway may be complex. The acetate could potentially promote decomposition by acting as an internal electron donor or a base, influencing the transition state for N₂ loss. Thermally stable diazonium compounds tend to react readily to light. shu.ac.uk

Photochemical Decomposition: Photolysis provides an alternative route for dediazoniation. Irradiation with light can induce the formation of the aryl cation via a heterolytic mechanism, even under conditions that would thermally favor the homolytic pathway. shu.ac.uknih.gov The specific mechanism (homolytic vs. heterolytic) under photochemical conditions can also be influenced by the solvent and the presence of photosensitizers. nih.gov

Table 2: Influence of Counterion on Diazonium Salt Stability
CounterionRelative SizeNucleophilicityGeneral Stability
Acetate (CH₃COO⁻) SmallModerateLow researchgate.net
Chloride (Cl⁻) SmallModerateLow, potentially explosive wikipedia.org
Tetrafluoroborate (BF₄⁻) LargeVery LowHigh, often isolable shu.ac.ukresearchgate.net
Tosylate (CH₃C₆H₄SO₃⁻) LargeVery LowHigh researchgate.net

The solvent environment is a critical determinant of reaction kinetics and mechanism. The acetate counterion can modulate these solvent effects. In solution, the diazonium salt exists as an ion pair, and the degree of association between the 4-bromobenzenediazonium cation and the acetate anion is influenced by the solvent's polarity. chemrxiv.org

In polar solvents, the ions will be well-solvated and exist as "loose" ion pairs or free ions, which may favor the heterolytic pathway to form the aryl cation. In less polar solvents, "tight" ion pairs are more likely. In this state, the acetate anion is in close proximity to the diazonium group and can directly participate in the dediazoniation step. This close association might facilitate an electron transfer to initiate the homolytic pathway or act as a nucleophile.

Electron Transfer Processes in Aryl Diazonium Chemistry

Electron transfer is the fundamental step that initiates the homolytic dediazoniation pathway. The 4-bromobenzenediazonium cation is a potent electron acceptor, and its reduction leads to the formation of the 4-bromophenyl radical. nih.govresearchgate.net This reduction can be achieved through several mechanisms:

Photoinduced Electron Transfer (PET): In the presence of a photosensitizer, visible light irradiation can excite the sensitizer, which then transfers an electron to the diazonium salt. nih.govnih.gov

Reduction by Metal Cations: Transition metals, most notably cuprous (Cu⁺) salts in the Sandmeyer reaction, are effective single-electron donors that catalyze the decomposition of diazonium salts into aryl radicals. wikipedia.orgresearchgate.net

Anion-Induced Electron Transfer: Certain counterions, such as iodide, can act as electron donors, directly reducing the diazonium cation to form an aryl radical and an iodine radical. wikipedia.org While acetate is not as strong a reductant as iodide, its role as a potential electron donor in specific contexts cannot be entirely dismissed.

Solvent-Induced Electron Transfer: Some solvents can themselves act as electron donors, initiating the homolytic chain reaction. wikipedia.org

Once the initial electron transfer occurs and the 4-bromophenyl radical is formed, it can sometimes participate in a chain propagation process. The generated aryl radical can be oxidized by another diazonium cation, propagating the radical chain. nih.gov These electron transfer processes underscore the redox-active nature of diazonium salts and are central to many of their synthetic applications. nih.gov

Reactivity Profiles and Transformative Chemistry

Carbon-Carbon Bond Forming Reactions

The 4-bromobenzenediazonium (B8398784) cation is a versatile precursor for the formation of new carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. This section details its participation in Sandmeyer-type reactions and azo-coupling reactions.

Sandmeyer-Type Reactions and Variants

The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, is a cornerstone of aromatic chemistry, providing a method to replace an amino group on an aromatic ring with a variety of substituents via a diazonium salt intermediate. nih.govnih.govwikipedia.orglscollege.ac.innumberanalytics.comnumberanalytics.com This transformation typically involves a copper(I) salt as a catalyst and proceeds through a radical-nucleophilic aromatic substitution mechanism. wikipedia.org The 4-bromobenzenediazonium cation readily undergoes these reactions, allowing for the introduction of halogens, cyano groups, trifluoromethyl groups, and other pseudohalogens.

The replacement of the diazonium group with a halogen is a classic Sandmeyer reaction. For the synthesis of aryl bromides and chlorides, the use of copper(I) bromide (CuBr) and copper(I) chloride (CuCl) respectively, is standard practice. nih.govwikipedia.org These reactions provide a reliable method to introduce additional halogen atoms onto the 4-brominated benzene (B151609) ring. Recent advancements have also explored photochemical, metal-free halogenation methods. nih.gov

Reaction Starting Material Reagents and Conditions Product Yield Reference
Bromination4-Bromobenzenediazonium tetrafluoroborate (B81430)CuBr, CuBr₂, KBr, 1,10-phenanthroline, dibenzo-18-crown-6, MeCN, rt1,4-DibromobenzeneExcellent nih.gov
ChlorinationAryldiazonium saltCuCl, isopentyl nitrite (B80452), MeCN, 65 °CAryl chloride62% nih.gov
Photochemical Bromination4-Fluorobenzenediazonium tetrafluoroborateKBr, Bu₄NBr₃, p-TsOH, MeOH, royal blue LED, 15 °C, 1.5 h1-Bromo-4-fluorobenzene~95% nih.gov
Photochemical ChlorinationAryldiazonium saltEt₄NCl₃, MeOH, royal blue LED, 15 °C, 1.5 hAryl chloride- nih.gov

This table presents data for related 4-halobenzenediazonium salts to illustrate the general reactivity.

The Sandmeyer cyanation reaction is a powerful tool for the synthesis of aryl nitriles, which are valuable precursors for carboxylic acids, amides, and amines. nih.govnih.govwikipedia.org The reaction of 4-bromobenzenediazonium salts with copper(I) cyanide (CuCN) or other cyanide sources furnishes 4-bromobenzonitrile. nih.gov Modern protocols often employ catalytic amounts of copper and various ligands to improve efficiency and yield. nih.gov

Reaction Starting Material Reagents and Conditions Product Yield Reference
CyanationArenediazonium saltCuCN (10 mol%), KCN, 1,10-phenanthroline, dibenzo-18-crown-6, Cu(BF₄)₂, MeCN, rtAryl nitrile52-93% nih.gov
Copper-free CyanationArenediazonium o-benzenedisulfonimideTetrabutylammonium cyanide, MeCN, rtAryl nitrile34-92% nih.gov

This table presents general data for the cyanation of aryldiazonium salts.

The introduction of a trifluoromethyl (CF₃) group can significantly alter the physical and chemical properties of a molecule, often enhancing its metabolic stability and lipophilicity. nih.gov Sandmeyer-type trifluoromethylation reactions have emerged as a valuable method for synthesizing trifluoromethylated arenes. nih.govorganic-chemistry.org These reactions typically utilize a copper catalyst and a trifluoromethyl source, such as trifluoromethyltrimethylsilane (TMSCF₃) or Togni's reagent. nih.govorganic-chemistry.org

Reaction Starting Material Reagents and Conditions Product Yield Reference
Trifluoromethylation4-Methoxybenzenediazonium tetrafluoroborateTMSCF₃, CuSCN, Cs₂CO₃, MeCN, rt4-Methoxybenzotrifluoride81% nih.gov
One-pot TrifluoromethylationAromatic aminet-BuONO, HCl, Togni's reagent II, Cu(MeCN)₄BF₄, NaHCO₃, DCE, 45 °CTrifluoromethylated arene42-90% nih.gov
Trifluoromethylthiolation4-Methoxybenzenediazonium tetrafluoroborateMe₄NSCF₃, CuSCN, MeCN, rt4-(Trifluoromethylthio)anisole97% nih.gov
Trifluoromethylselenation4-Methoxybenzenediazonium tetrafluoroborateMe₄NSeCF₃, MeCN, rt4-(Trifluoromethylseleno)anisole98% nih.gov

This table presents data for related diazonium salts to illustrate the general reactivity for trifluoromethylation and related reactions.

The versatility of the Sandmeyer reaction extends to the introduction of other pseudohalides, such as the azide (B81097) (N₃) and thiocyanate (B1210189) (SCN) groups. The reaction of a diazonium salt with sodium azide provides a straightforward route to aryl azides, which are useful in click chemistry and as precursors to amines and other nitrogen-containing heterocycles. nih.govrsc.org Similarly, reaction with thiocyanate salts can yield aryl thiocyanates.

Reaction Starting Material Reagents and Conditions Product Yield Reference
AzidationBenzyl bromideNaN₃Benzyl azideQuantitative nih.gov

This table presents a general example of an azidation reaction.

Azo-Coupling Reactions

Azo-coupling reactions involve the electrophilic attack of a diazonium cation on an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778), to form an azo compound (a compound with an N=N double bond). wikipedia.orgwikipedia.orgorganic-chemistry.org These products are often highly colored and are widely used as dyes and pigments. wikipedia.orgchemguide.co.uk The reaction with 4-bromobenzenediazonium acetate (B1210297) would lead to the formation of azo compounds containing a 4-bromophenyl group. The pH of the reaction medium is a critical factor; couplings with phenols are typically carried out in mildly alkaline conditions, while couplings with anilines are performed in weakly acidic media. stackexchange.com

Coupling Partner Product Reaction Conditions Yield Reference
Phenol4-((4-Bromophenyl)diazenyl)phenolBasic conditions- unb.ca
Aniline4-((4-Bromophenyl)diazenyl)anilineWeakly acidic conditions- chemguide.co.uk
N,N-DimethylanilineN,N-Dimethyl-4-((4-nitrophenyl)diazenyl)anilineAcetic acid18% (from p-bromodimethylaniline) electronicsandbooks.com

This table provides illustrative examples of azo-coupling reactions with related diazonium salts and coupling partners.

Meerwein Arylation and its Intramolecular Analogues

The Meerwein arylation involves the addition of an aryl diazonium salt to an electron-deficient alkene, a reaction often catalyzed by a metal salt. wikipedia.org The product is an arylated alkene. The mechanism is thought to involve the generation of an aryl radical from the diazonium salt, which then adds to the alkene. wikipedia.org

The electron-withdrawing group on the alkene makes it susceptible to radical addition. The intermediate alkyl radical is then trapped, often by the counterion of the diazonium salt, followed by an elimination step to form the final product. wikipedia.org For instance, the reaction of an aryl diazonium salt with acrylic acid in the presence of copper(I) bromide yields an α-bromocarboxylic acid. wikipedia.org

Intramolecular versions of the Meerwein arylation are also known and can be synthetically valuable. For example, a photocatalyzed Meerwein addition has been utilized for the intermolecular amino-arylation of alkenes, showcasing the versatility of this reaction under mild, visible-light-mediated conditions. bris.ac.uk Although not specifically detailing the use of 4-bromobenzenediazonium acetate, these methods are broadly applicable.

Gomberg-Bachmann Reaction for Biaryl Synthesis

The Gomberg-Bachmann reaction provides a route to unsymmetrical biaryls through the reaction of a diazonium salt with an aromatic compound in the presence of a base. wikipedia.orglibretexts.org This reaction proceeds via an aryl radical intermediate. wikipedia.org For example, 4-bromobiphenyl (B57062) can be synthesized from 4-bromoaniline (B143363) (which is converted to the diazonium salt in situ) and benzene. wikipedia.orgmycollegevcampus.com

A significant drawback of the classical Gomberg-Bachmann reaction is its often low yields, typically below 40%, due to competing side reactions of the diazonium salt. wikipedia.orglibretexts.orgmycollegevcampus.com To address this, several modifications have been developed, such as using diazonium tetrafluoroborates in conjunction with a phase-transfer catalyst. wikipedia.orglibretexts.org

Recent advances have focused on developing more efficient and milder conditions for this transformation, including transition-metal-induced systems, photochemical methods, and hybrid photoredox/transition-metal catalysis. researchgate.net

Pschorr Cyclization for Polycyclic Aromatic Compound Formation

The Pschorr cyclization is an intramolecular variant of the Gomberg-Bachmann reaction, used to synthesize polycyclic aromatic compounds. wikipedia.orglibretexts.org The reaction involves the intramolecular substitution of an aromatic ring by an aryl diazonium salt, catalyzed by copper. wikipedia.org

The process begins with the diazotization of a suitable aromatic amine precursor. The resulting diazonium salt then undergoes copper-catalyzed decomposition to generate an aryl radical, which cyclizes onto a nearby aromatic ring. wikipedia.org A final rearomatization step, also facilitated by the copper catalyst, yields the polycyclic product. wikipedia.org This method is particularly useful for the synthesis of phenanthrenes and other fused aromatic systems. libretexts.orgwikipedia.org

While the Pschorr cyclization generally provides better yields than its intermolecular counterpart, the Gomberg-Bachmann reaction, yields can still be variable. wikipedia.orglibretexts.org

Direct Arylation and C-H Functionalization Strategies

Direct arylation via C-H functionalization represents a powerful and atom-economical approach to forming carbon-carbon bonds. In this context, diazonium salts can serve as arylating agents. Recent developments have seen the emergence of photoredox catalysis as a means to generate aryl radicals from diazonium salts for C-H arylation. nih.gov

For instance, the combination of a photocatalyst with a nickel catalyst has enabled the direct arylation of strong, unactivated C(sp³)–H bonds. nih.gov This dual catalytic system allows for the generation of a carbon-centered radical from an alkane, which then participates in a cross-coupling reaction with an aryl halide. While this example uses an aryl halide, the principle of generating an aryl radical from a diazonium salt for similar transformations is well-established.

Palladium-catalyzed direct arylation of C-H bonds has also been developed for the synthesis of complex molecules like 9,9'-diarylfluorenes, demonstrating the power of this strategy in constructing sterically congested quaternary carbon centers. nwpu.edu.cn

Carbon-Boron Bond Formation (e.g., Borylation)

The formation of carbon-boron bonds is of significant interest due to the synthetic versatility of organoboron compounds. Arenediazonium salts can be employed in borylation reactions. For example, a palladium/copper-catalyzed carbonylation and borylation of alkynes with aryldiazonium salts has been developed to produce β-boryl ketones with high regioselectivity. nih.gov

In this transformation, the aryldiazonium salt serves as the source of the aryl group. The reaction proceeds through a series of catalytic cycles involving both palladium and copper intermediates. nih.gov This methodology showcases the ability to incorporate both an aryl group and a boryl group across a carbon-carbon triple bond in a single operation.

Alkene and Alkyne Additions

The addition of the 4-bromophenyl group from 4-bromobenzenediazonium acetate to carbon-carbon double and triple bonds is a powerful method for C-C bond formation. This transformation, known as the Meerwein arylation, typically proceeds via a radical mechanism. sigmaaldrich.comyoutube.com The reaction involves the copper-catalyzed addition of the aryl diazonium salt to an electron-poor alkene or alkyne. sigmaaldrich.comyoutube.com

The process is initiated by the reduction of the diazonium salt to an aryl radical, which then adds to the unsaturated bond. The resulting radical intermediate can then undergo various terminating steps. In a classic Meerwein arylation, the intermediate radical is trapped by a halide, followed by elimination to yield an arylated vinyl compound. sigmaaldrich.com

Recent advancements have focused on photocatalytic methods, which can offer milder reaction conditions and improved yields. youtube.com These photoredox processes generate the aryl radical through a photoinduced electron transfer, expanding the scope and applicability of this transformation. youtube.com

Table 1: Examples of Meerwein Arylation with Aryl Diazonium Salts

Alkene/Alkyne SubstrateAryl Diazonium SaltCatalystProductReference
Acrylic acidAryl diazonium saltCu(I)Brα-Bromocarboxylic acid sigmaaldrich.com
ButadieneAryl diazonium saltCu(II)Cl₂Aryl substituted butadiene sigmaaldrich.com
StyrenePhenyldiazonium tetrafluoroborate[Ru(bpy)₃]²⁺Stilbene youtube.com

Carbon-Heteroatom Bond Forming Reactions

Hydroxylation (Formation of Phenols)

The conversion of 4-bromobenzenediazonium acetate to 4-bromophenol (B116583) represents a crucial hydroxylation reaction. A common method to achieve this is by warming an aqueous solution of the diazonium salt. mdpi.com The diazonium ion reacts with water to form the corresponding phenol, with the evolution of nitrogen gas. mdpi.com

A more controlled and often higher-yielding approach is the Sandmeyer reaction, which utilizes copper(I) oxide (Cu₂O) as a catalyst in the presence of an excess of copper(II) nitrate (B79036) in neutral water at room temperature. nih.gov This method avoids the harsh conditions of boiling in aqueous acid, which can lead to side products. nih.gov

Reduction to Aryl Hydrides (Deamination using Reducing Agents)

The replacement of the diazonium group with a hydrogen atom, a process known as deamination or hydrodediazoniation, is a valuable reductive transformation. A widely used and effective reducing agent for this purpose is hypophosphorous acid (H₃PO₂). nih.govorganic-chemistry.org When 4-bromobenzenediazonium acetate is treated with hypophosphorous acid, it is reduced to bromobenzene, with the hypophosphorous acid being oxidized to phosphorous acid. organic-chemistry.org This reaction is believed to proceed through a radical chain mechanism. nih.gov

Table 2: Reducing Agents for Deamination of Aryl Diazonium Salts

Reducing AgentProduct from 4-Bromobenzenediazonium AcetateByproductsReference
Hypophosphorous acid (H₃PO₂)BromobenzeneN₂, Phosphorous acid nih.govorganic-chemistry.org
Ethanol (B145695)BromobenzeneN₂, Ethanal organic-chemistry.org

Formation of Aryl Ethers

Aryl ethers can be synthesized from 4-bromobenzenediazonium salts through reaction with alcohols. The thermal decomposition of the diazonium salt in an alcohol solvent can lead to the formation of the corresponding aryl ether, although yields can be variable. For instance, heating 4-bromobenzenediazonium acetate in ethanol could be expected to produce 4-bromoethoxybenzene. The reaction likely proceeds through the formation of an aryl cation which is then trapped by the alcohol.

The Gomberg-Bachmann reaction offers an alternative route where the diazonium salt is reacted with an aromatic compound in the presence of a base to form a biaryl ether if a phenol is used as the aromatic component. However, this reaction is more commonly used for aryl-aryl bond formation.

Sulfonylation and Related Sulfur-Containing Linkages

The introduction of a sulfonyl group to form aryl sulfones from diazonium salts is a significant transformation. One established method involves the reaction of an aryldiazonium salt with sulfur dioxide in the presence of a copper catalyst. This process, often referred to as the Meerwein sulfonylation, generates an arylsulfonyl radical which can then be trapped to form the final product.

More recently, photocatalytic methods have been developed. For example, a four-component reaction of aryldiazonium tetrafluoroborates, sulfur dioxide, 1,2-dibromoethane, and hydrazines under metal-free conditions has been reported to produce 2-arylsulfonyl hydrazones. Another approach utilizes a polyaniline-graphitic carbon nitride-titanium dioxide composite to catalyze a radical cascade reaction of an aryl diazonium salt and a sulfur dioxide surrogate to yield aryl allyl sulfones.

Formation of Aryl Iodides

The synthesis of aryl iodides from aryldiazonium salts is a straightforward and high-yielding reaction. Treatment of 4-bromobenzenediazonium acetate with an aqueous solution of potassium iodide (KI) results in the formation of 4-bromoiodobenzene. This reaction does not typically require a metal catalyst and proceeds readily due to the high nucleophilicity of the iodide ion.

Table 3: Reagents for the Conversion of 4-Bromobenzenediazonium Acetate

ReagentProductReaction TypeReference
H₂O, heat4-BromophenolHydroxylation mdpi.com
Cu₂O, Cu(NO₃)₂4-BromophenolSandmeyer Hydroxylation nih.gov
H₃PO₂BromobenzeneReduction (Deamination) nih.govorganic-chemistry.org
Ethanol4-BromoethoxybenzeneEtherification
SO₂, Cu catalyst4-Bromobenzenesulfonyl derivativeSulfonylation
KI4-BromoiodobenzeneIodination

Intramolecular Cyclization and Rearrangement Reactions

The intramolecular reactions of Benzenediazonium (B1195382), 4-bromo-, acetate, are primarily characterized by cyclization events, where a new ring is forged within the molecule. These transformations are of significant interest as they provide synthetic routes to various heterocyclic and carbocyclic frameworks, which are prevalent in pharmaceuticals and materials science. The Pschorr cyclization stands as a classic and pivotal example of such a reaction involving aryldiazonium salts.

The general mechanism of the Pschorr cyclization involves the generation of an aryl radical from the diazonium salt, typically catalyzed by copper or other reducing agents. wikipedia.orgnih.govorganic-chemistry.org This radical then undergoes an intramolecular aromatic substitution to form a new biaryl linkage, leading to tricyclic systems. wikipedia.orgnih.gov The efficiency of these reactions can often be moderate, influenced by factors such as the nature of the substituents on the aromatic rings and the reaction conditions. nih.gov

While specific studies detailing the intramolecular cyclization of Benzenediazonium, 4-bromo-, acetate itself are not extensively documented in readily available literature, the principles of the Pschorr cyclization can be applied to its appropriately substituted precursors. For instance, the diazotization of a 2-amino-4'-bromobenzophenone (B75025) derivative would generate an intermediate poised for intramolecular cyclization to form a brominated dibenzopyridinone.

Let's consider a hypothetical Pschorr cyclization of a precursor that would generate the 4-bromobenzenediazonium moiety tethered to another aromatic ring.

Table 1: Hypothetical Pschorr Cyclization of a 4-Bromo-Substituted Precursor

Starting Material PrecursorDiazotization ConditionsCyclization CatalystProductHypothetical Yield (%)
2-Amino-N-phenyl-5-bromobenzamideNaNO₂, HCl, 0-5 °CCopper powder2-Bromophenanthridin-6(5H)-one45-60
2-(2-Aminophenyl)-5-bromobenzonitrileNaNO₂, H₂SO₄, 0-5 °CCopper(I) oxide2-Bromodibenzo[b,d]furan-6-carbonitrile40-55
2-Amino-4'-bromobiphenylNaNO₂, HBF₄, then heatNone (thermal)2-Bromofluorene30-50

This table presents hypothetical data based on known Pschorr cyclization reactions of analogous compounds. The yields are estimates and would be dependent on specific experimental conditions.

In addition to radical-mediated cyclizations, rearrangements can also occur, although they are less commonly reported for this specific substitution pattern. Under certain conditions, particularly in the presence of strong acids, rearrangements of the intermediate aryl cation could potentially lead to the formation of isomeric products. However, the Pschorr-type cyclization is generally the more favored pathway for suitably substituted precursors.

The study of such intramolecular transformations is crucial for the development of novel synthetic methodologies for complex molecules. The 4-bromo substituent not only influences the electronic nature of the reactive intermediates but also serves as a valuable synthetic handle for further functionalization of the resulting cyclic products, for instance, through cross-coupling reactions.

Further research into the specific intramolecular reactivity of Benzenediazonium, 4-bromo-, acetate, and its derivatives under various conditions, including photochemical activation, could unveil new and efficient routes to valuable chemical entities.

Catalytic Strategies in 4 Bromobenzenediazonium Acetate Chemistry

Metal-Catalyzed Transformations

The inherent reactivity of the diazonium group in 4-bromobenzenediazonium (B8398784) acetate (B1210297) makes it an excellent substrate for a variety of metal-catalyzed reactions. These transformations facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of substituted aromatic compounds.

Copper-Mediated Reactions (Beyond Classical Sandmeyer and Gattermann)

While the Sandmeyer and Gattermann reactions are cornerstone transformations of diazonium salts, copper catalysis extends to a broader range of reactions. libretexts.orglibretexts.org Ullmann-type coupling reactions, for instance, utilize copper to facilitate the formation of biaryl compounds or to couple aryl groups with various nucleophiles. rsc.orgmdpi.com These reactions often proceed under milder conditions than traditional methods and exhibit excellent functional group tolerance. rsc.orgresearchgate.net For example, copper(I) has been shown to catalyze the coupling of arenediazonium salts with aliphatic amines, alcohols, and thiols to produce N-alkylanilines, aryl ethers, and thioethers, respectively. mdpi.comresearchgate.net The mechanism of these reactions often involves the formation of an aryl radical through a single-electron transfer (SET) from a low-valence copper species. nih.gov

Recent advancements have also explored the use of copper in multicomponent reactions. For instance, a copper-catalyzed one-pot synthesis of N-sulfonyl amidines has been developed, involving the reaction of sulfonyl hydrazines, terminal alkynes, and sulfonyl azides. nih.gov Another notable example is the copper-catalyzed alkylation of nitroalkanes with α-bromonitriles. nih.gov While these specific examples may not directly use 4-bromobenzenediazonium acetate, they highlight the expanding scope of copper catalysis in reactions involving related functionalities and intermediates.

Table 1: Examples of Copper-Mediated Reactions

Reaction Type Catalyst Reactants Product Type Ref.
Ullmann-type Coupling Cu(I) Arenediazonium salt, Aliphatic amine N-Alkylaniline mdpi.com
Ullmann-type Coupling Cu(I) Arenediazonium salt, Alcohol Aryl ether mdpi.com
Ullmann-type Coupling Cu(I) Arenediazonium salt, Thiol Thioether mdpi.com
Meerwein Arylation Copper Aryl diazonium salt, Unsaturated compound Arylated alkene/alkyne nih.gov

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura, Heck)

Palladium catalysis has revolutionized organic synthesis, and its application to diazonium salt chemistry is no exception. nih.gov Aryl diazonium salts, including 4-bromobenzenediazonium acetate, are excellent coupling partners in various palladium-catalyzed cross-coupling reactions due to their high reactivity. psu.edu

The Suzuki-Miyaura coupling of arenediazonium salts with arylboronic acids provides a powerful method for the synthesis of biaryl compounds. acs.org These reactions often proceed under mild conditions and with high efficiency. The catalytic cycle is believed to involve the oxidative addition of the diazonium salt to a Pd(0) species. acs.org

The Heck reaction , which involves the coupling of an aryl or vinyl halide with an alkene, can also be effectively carried out using arenediazonium salts. psu.edu This provides a direct method for the arylation of olefins. The choice of solvent and base can be crucial for the success of these reactions, with alcoholic solvents sometimes leading to the reduction of the diazonium salt. psu.edu

Recent research has also demonstrated a palladium-catalyzed cross-electrophile coupling between aryl diazonium salts and aryl iodides or diaryliodonium salts in an aqueous ethanol (B145695) medium. acs.org This reaction is proposed to proceed through a Pd(0)–Pd(II)–Pd(IV) catalytic cycle. acs.org

Table 2: Comparison of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partner Key Features Ref.
Suzuki-Miyaura Arylboronic acid Mild conditions, high efficiency for biaryl synthesis acs.org
Heck Alkene Direct arylation of olefins psu.edu
Cross-Electrophile Coupling Aryl iodide/Diaryliodonium salt Proceeds via a proposed Pd(0)–Pd(II)–Pd(IV) cycle acs.org

Other Transition Metal Catalysis (e.g., Iron, Cobalt)

Beyond copper and palladium, other transition metals like iron and cobalt have emerged as effective catalysts for transformations involving aryl diazonium salts. These metals offer the advantages of being more abundant and less expensive than precious metals.

Iron-catalyzed reactions have been developed for various transformations. For instance, iron-catalyzed reductive cyclization has been used as a subsequent step after a photochemical arylation to synthesize 2-substituted indoles. acs.org

Cobalt-catalyzed reactions have also shown promise. A cobalt-catalyzed three-component reaction of aryl diazonium salts, 1,3-diones, and diazo esters has been reported for the synthesis of pyrazoles. researchgate.net More recently, a visible-light-promoted cobalt-catalyzed deaminative aminocarbonylation and alkoxycarbonylation of aryl trialkylammonium salts has been developed, offering a method for C(sp²)–N bond activation. nih.gov

Ligand Design and Optimization in Metal Catalysis

The choice of ligand is critical in metal-catalyzed reactions, as it can significantly influence the catalyst's stability, activity, and selectivity. researchgate.netrsc.org In the context of palladium-catalyzed cross-coupling reactions with diazonium salts, the presence of phosphine (B1218219) ligands can sometimes lead to the decomposition of the salt. psu.edu However, the development of bulky and electron-rich phosphine ligands, such as ylide-substituted phosphines (YPhos), has enabled many challenging coupling reactions. gessnergroup.com These ligands can enhance the catalytic activity of palladium, particularly in reactions involving sterically demanding substrates. researchgate.netdntb.gov.ua

The design of ligands is an active area of research, with the goal of developing more efficient and selective catalysts for a wide range of transformations. rsc.org For example, the use of specific ligands can help to control the chemoselectivity in coupling reactions involving multiple reactive sites. rsc.org

Photoredox Catalysis and Light-Induced Reactions

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy in organic synthesis. niscpr.res.in This approach utilizes light energy to initiate chemical transformations, often under mild reaction conditions. nih.gov Aryl diazonium salts, with their favorable reduction potentials, are excellent substrates for photoredox-catalyzed reactions. acs.org

Mechanism of Photosensitized Activation of Diazonium Derivatives

The photosensitized activation of diazonium derivatives typically involves a photo-induced electron transfer (PET) process. nih.gov The general mechanism begins with the excitation of a photosensitizer (PS) by visible light to its excited state (PS*). nih.gov This excited photosensitizer can then transfer an electron to the aryl diazonium salt. nih.gov

This electron transfer results in the reduction of the diazonium salt, leading to the formation of an aryl radical and the release of dinitrogen (N₂). nih.govnih.gov The oxidized photosensitizer (PS•+) is then regenerated in a subsequent step to complete the catalytic cycle. niscpr.res.in

The generated aryl radical is a highly reactive intermediate that can participate in a variety of bond-forming reactions. nih.gov For instance, it can add to alkenes or alkynes in a process analogous to the Meerwein arylation, but often with higher yields and under milder conditions. nih.gov It can also be used for the direct C-H arylation of heteroarenes. acs.orgnih.gov

Several photosensitizers have been employed for these reactions, including ruthenium complexes like [Ru(bpy)₃]²⁺ and organic dyes such as Eosin Y. nih.govacs.org The choice of photosensitizer can influence the efficiency and outcome of the reaction. nih.gov

Recent studies have provided a detailed understanding of the ground and excited-state reactivity of various photosensitizers with a range of aryl diazonium salts. nih.gov Nanosecond transient absorption spectroscopy has been used to confirm the occurrence of excited-state electron transfer and to quantify the efficiency of radical generation. nih.govnih.gov

Table 3: Common Photosensitizers in Diazonium Salt Chemistry

Photosensitizer Type Key Features Ref.
[Ru(bpy)₃]²⁺ Ruthenium complex Efficiently reduces aryl diazonium salts upon blue light irradiation. nih.govnih.gov
Eosin Y Organic dye A metal-free alternative, often used with green light. niscpr.res.inacs.org
Porphyrins Organic compound Highly effective at absorbing light and producing reactive species. fiveable.me

Applications with Visible Light and Photocatalysts

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the generation of highly reactive aryl radicals from stable arenediazonium salts under exceptionally mild conditions. d-nb.infonih.gov This strategy typically involves a photocatalyst that, upon absorption of visible light, initiates a single-electron transfer (SET) to the diazonium salt, leading to the cleavage of the C-N bond and the release of dinitrogen gas.

The process is often initiated by the photoexcitation of a catalyst, such as Eosin Y or ruthenium(II) tris(bipyridine) chloride ([Ru(bpy)₃]Cl₂), to an excited state. nih.govresearchgate.net This excited catalyst can then engage in an oxidative quenching cycle with the arenediazonium salt. For instance, the excited state of Eosin Y is quenched by the diazonium salt to generate an aryl radical and the Eosin Y radical cation, which can then complete the catalytic cycle. nih.gov

A notable application is the α-arylation of enol acetates. acs.org Research has demonstrated that reacting an enol acetate with an aryl diazonium salt in the presence of a photocatalyst like [Ru(bpy)₃]Cl₂ under visible light irradiation provides α-arylated ketones in high yields. acs.org This method avoids the need for bases or toxic metal enolates, presenting an environmentally benign alternative to traditional methods. acs.org While organic dyes such as Eosin B and Rose Bengal have been explored, they have shown less catalytic enhancement in some systems compared to the uncatalyzed background reaction, which can occur via direct photolysis of the diazonium salt. d-nb.infoacs.org

Another significant application is the C-H arylation of N-heteroarenes. nih.gov A highly effective "radical-type" coupling of heterocycles like furan (B31954) or pyridine (B92270) with aryldiazonium salts can be achieved at room temperature using a photosensitizer and a standard light source. nih.govnih.gov These reactions are often performed in environmentally friendly solvents like water, highlighting the green chemistry potential of this approach. nih.gov

A metal-free dioxygenative reaction of aryl diazonium salts with aryl alkynes further illustrates the versatility of this approach, leading to the synthesis of vicinal diketones through a photoredox mechanism involving free radical dioxygenation. rsc.org

Table 1: Photocatalytic Arylation Reactions with Arenediazonium Salts

Reaction TypeCatalyst (mol%)Aryl Diazonium SaltSubstrateSolventYield (%)Reference
α-Arylation[Ru(bpy)₃]Cl₂ (1)p-Nitrobenzenediazonium tetrafluoroborate (B81430)Isopropenyl acetateDMSOHigh acs.org
α-ArylationEosin B (5)p-Nitrobenzenediazonium tetrafluoroborateIsopropenyl acetateDMFNo catalytic enhancement acs.org
C-H ArylationSupported Eosin Y (10)4-Methoxybenzenediazonium tetrafluoroborateFuranAcetonitrile75 unimi.it
Arylation of Pyridine[Ru(bpy)₃]Cl₂·6H₂OGeneral Arenediazonium SaltsPyridineWaterNot specified nih.gov
DioxygenationOrganic DyeGeneral Arenediazonium SaltsAryl AlkynesNot specifiedNot specified rsc.org

Organic Catalysis and Metal-Free Methodologies

The development of metal-free catalytic systems is a cornerstone of green chemistry, aiming to reduce reliance on often costly and toxic transition metals. For reactions involving 4-bromobenzenediazonium acetate, several metal-free strategies have been established, relying on organic catalysts or simply the reaction medium to initiate the desired transformation.

One prominent example is the transition-metal-free synthesis of arylcarboxyamides from aryl diazonium salts and isocyanides. organic-chemistry.org This process is initiated by a base and solvent, which induce the formation of an aryl radical. This radical then adds to the isocyanide, and a subsequent single-electron transfer (SET) oxidation followed by hydration yields the corresponding arylcarboxyamide. organic-chemistry.org Optimization studies revealed that cesium carbonate as the base and a mixture of acetone (B3395972) and water as the solvent provide the highest yields. organic-chemistry.org Crucially, this method is particularly effective for electron-deficient aryl diazonium salts, such as those with a bromo substituent, while electron-rich substrates show lower reactivity. organic-chemistry.org

Another established metal-free pathway is the Meerwein arylation, which uses aryldiazonium salts to couple aryl groups to electron-poor alkenes. nih.gov This reaction proceeds via a free-radical mechanism and does not require a metal catalyst, making it an attractive method for C-C bond formation. nih.gov For instance, 1,4-benzoquinone (B44022) can be arylated with a heterocyclic diazonium salt in a metal-free process to synthesize complex benzofuropyridine structures. nih.gov

Furthermore, a convenient and environmentally benign one-pot synthesis of S-aryl dithiocarbamates has been developed by reacting an aryl diazonium fluoroborate with carbon disulfide and an amine in water at room temperature. researchgate.net This procedure avoids the use of any transition metal catalyst or hazardous solvents, with products often purified by simple crystallization. researchgate.net

Table 2: Metal-Free Reactions of Arenediazonium Salts

Reaction TypeInitiator/ConditionsReactantsKey FeaturesReference
CarboxyamidationCesium Carbonate, Acetone/WaterAryl Diazonium Salt, IsocyanideEffective for electron-deficient diazonium salts. Avoids CO gas. organic-chemistry.org
Meerwein ArylationRadical mechanism (no catalyst)Aryl Diazonium Salt, Electron-poor Alkene (e.g., 1,4-benzoquinone)Classical metal-free C-C bond formation. nih.gov
S-Aryl Dithiocarbamate SynthesisWater, Room TemperatureAryl Diazonium Salt, Carbon Disulfide, AmineGreen, one-pot procedure without hazardous solvents. researchgate.net

Heterogeneous Catalysis in Diazonium Salt Reactions

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst separation, recovery, and recyclability. This approach is highly desirable for industrial applications and sustainable chemical synthesis.

A key strategy involves the immobilization of a known homogeneous catalyst onto a solid support. nih.govunimi.it For example, Eosin Y, a popular organic photoredox catalyst, has been successfully immobilized onto Merrifield resin. unimi.itresearchgate.net This supported catalyst (MR-EY) has been effectively used in the direct photochemical arylation of furan with aryldiazonium salts. nih.gov The heterogeneous nature of the system allows for easy recovery and reuse of the photocatalyst for multiple reaction cycles and enables its use in continuous flow packed-bed reactors, which can lead to higher productivity compared to batch processes. nih.govunimi.it

Another advanced approach utilizes solid-phase semiconductor photocatalysts that are active under visible light. A notable example is the Ag/AgBr/TiO₂ composite, which has been identified as a novel and highly efficient visible-light-driven photocatalyst. nih.govscilit.com This material is typically prepared by a deposition-precipitation method. nih.gov Under visible light irradiation (λ > 420 nm), the Ag/AgBr/TiO₂ system generates reactive oxygen species, such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻). nih.gov The photoactivity is primarily attributed to the AgBr component, which acts as the main photoactive species. nih.gov While demonstrated in the degradation of azodyes and bacteria, the principles of generating reactive radicals on a solid surface under visible light could be extended to synthetic reactions with substrates like 4-bromobenzenediazonium acetate. The presence of AgBr in the catalyst is particularly noteworthy, suggesting potential synergistic interactions. nih.govresearchgate.net The catalyst's structure, where Ag⁰ species inhibit the decomposition of AgBr, ensures its stability and sustained activity over successive cycles. nih.gov

The direct grafting of diazonium salts onto surfaces is another method to create heterogeneous catalysts, covalently linking the active species to a solid support, which enhances stability. mdpi.comnih.gov

Table 3: Heterogeneous Catalysis Systems for Diazonium Salt Chemistry

Catalyst SystemCatalyst TypeApplication/Potential ApplicationAdvantagesReference
Eosin Y on Merrifield Resin (MR-EY)Immobilized Organic Dye PhotocatalystC-H Arylation of HeteroarenesRecoverable, reusable, suitable for continuous flow reactors. nih.govunimi.itresearchgate.net
Ag/AgBr/TiO₂Solid-Phase Semiconductor PhotocatalystGeneration of reactive radicals for degradation; potential for organic synthesis.High efficiency under visible light, stable, reusable. nih.govscilit.comresearchgate.net
Diazonium-grafted surfacesCovalently-bound CatalystGeneral catalysisEnhanced mechanical, chemical, and thermal stability. mdpi.comnih.gov

Spectroscopic and Computational Characterization of 4 Bromobenzenediazonium Acetate and Its Transformations

Spectroscopic Techniques for Mechanistic Elucidation and Product Characterization

Spectroscopy is an indispensable tool in the study of aryldiazonium salts and their reactions. By probing the interaction of molecules with electromagnetic radiation, chemists can deduce structures, monitor reaction progress, and identify transient intermediates.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule. For transformations involving 4-bromobenzenediazonium (B8398784) acetate (B1210297), NMR is crucial for characterizing the final products. rsc.org While specific NMR data for the relatively unstable 4-bromobenzenediazonium acetate salt is not commonly reported, the spectra of its reaction products are well-documented.

For instance, in reactions where the diazonium group is replaced, such as in the formation of 4-bromobenzoic acid, NMR provides unambiguous proof of the transformation. The monitoring of reaction progress using ¹H-NMR can also offer mechanistic information by tracking the disappearance of reactants and the appearance of products. rsc.org In some cases, it is possible to detect reaction intermediates. rsc.org

The ¹³C NMR spectrum is particularly informative for substituted benzene (B151609) rings. The chemical shift of the carbon atom bonded to the bromine (the ipso-carbon) is influenced by the "heavy atom effect," which causes an upfield shift compared to what would be expected based on electronegativity alone. stackexchange.com This effect, along with the predictable shifts for the other aromatic carbons, aids in the complete assignment of the product's structure. stackexchange.com

Table 1: Representative ¹H and ¹³C NMR Data for a Potential Transformation Product

CompoundNucleusChemical Shift (ppm)Solvent
4-Bromobenzoic acid ¹H13.20 (s, 1H), 8.42–7.79 (m, 2H), 7.77–7.35 (m, 2H)DMSO
¹³C171.7, 143.0, 136.3, 134.9, 133.9DMSO

Data sourced from a study on nickel-catalyzed carboxylation, representing a typical product derivable from a bromo-aryl precursor. rsc.org

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the spectrum, which corresponds to electronic transitions within a molecule. It is a powerful tool for studying reaction kinetics and understanding the electronic nature of compounds like 4-bromobenzenediazonium salts. sapub.orgjournalajocs.com

The absorption spectrum of 4-bromobenzenediazonium tetrafluoroborate (B81430), a closely related analogue, shows a significant UV absorption band that extends into the visible part of the spectrum. researchgate.net This absorption is critical for photochemical reactions, as it indicates the molecule can be directly activated by light, potentially initiating radical chain reactions. researchgate.net

By monitoring the change in absorbance at a specific wavelength (λmax) over time, the rate of a reaction can be determined. thermofisher.comntnu.no For example, the disappearance of the diazonium salt or the appearance of a colored product, such as an azo dye, can be quantified. ntnu.no This allows for the calculation of rate constants and the investigation of how factors like concentration and temperature affect the reaction speed, providing deep mechanistic insights. sapub.orgthermofisher.com The formation of azo-coupling products, which are often highly colored, from the reaction of diazonium salts with electron-rich aromatic compounds is readily monitored using this technique. researchgate.net

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org When a molecule is ionized in the mass spectrometer, the resulting molecular ion is often unstable and breaks apart into smaller, characteristic fragment ions. libretexts.orgrsc.org

For products derived from 4-bromobenzenediazonium acetate, MS can confirm the incorporation of the 4-bromophenyl moiety into the final structure. The presence of bromine is often easily identified due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), which results in two peaks of nearly equal intensity separated by 2 m/z units for every bromine-containing fragment.

Common fragmentation patterns for aromatic compounds include the loss of small neutral molecules. libretexts.org For example, an ester product might show fragmentation corresponding to the loss of the alkoxy group (-OR) or the entire ester functional group. libretexts.orgmiamioh.edu The identification of these specific fragments helps to piece together the structure of the unknown product and supports proposed reaction mechanisms. nih.gov

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. rsc.org They are exceptionally useful for identifying the functional groups present in a sample.

For 4-bromobenzenediazonium acetate, the most characteristic vibration is the N≡N triple bond stretch of the diazonium group. This bond gives rise to a strong and sharp absorption band in the IR spectrum, typically in the range of 2200-2300 cm⁻¹. In the Raman spectrum, this stretching vibration is also very prominent. Studies on isotopically labeled (¹⁵N) diazonium salts have definitively confirmed the assignment of this band. researchgate.net

Other key vibrational modes include C-H stretching and bending frequencies for the aromatic ring, the C-Br stretch at lower frequencies, and vibrations associated with the acetate counter-ion (C=O and C-O stretches). By comparing the spectra of reactants and products, one can confirm the loss of the diazonium group and the appearance of new functional groups, thereby verifying the outcome of a transformation. aps.org

Table 2: Characteristic Vibrational Frequencies for Diazonium Salts

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Technique
Diazonium (-N₂⁺)N≡N Stretch2200 - 2300IR, Raman
Aromatic RingC-H Stretch3000 - 3100IR, Raman
Aromatic RingC=C Stretch1450 - 1600IR, Raman
Aryl-BromineC-Br Stretch500 - 600IR, Raman

Data compiled from general spectroscopic principles and specific studies on diazonium salts. researchgate.net

Theoretical and Computational Chemistry Approaches

Alongside experimental techniques, theoretical and computational methods provide an atomic-level understanding of molecular properties and reaction dynamics that can be difficult or impossible to observe directly.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net By solving approximations of the Schrödinger equation, DFT can calculate a wide range of molecular properties. researchgate.net

For 4-bromobenzenediazonium acetate, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Analyze Electronic Properties: Calculate the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO provides insight into the molecule's electronic transitions and kinetic stability.

Predict Spectroscopic Properties: Simulate IR, Raman, and NMR spectra. Comparing these calculated spectra with experimental data can help to confirm structural assignments. researchgate.net

Map Reaction Pathways: Model the energy changes that occur as reactants are converted to products. This allows for the identification of transition states and the calculation of activation energies, which helps to explain why certain reaction pathways are favored over others.

These computational insights are invaluable for rationalizing observed reactivity and for predicting the behavior of the diazonium salt in different chemical environments. researchgate.net

Reaction Pathway Modeling and Transition State Analysis

The elucidation of reaction mechanisms involving 4-bromobenzenediazonium acetate relies heavily on computational modeling to map out potential reaction pathways and identify the associated transition states. Density Functional Theory (DFT) is a prominent tool for this purpose, enabling the calculation of potential energy surfaces for various transformations, such as dediazoniation reactions or coupling processes.

In a typical study, the geometries of reactants, intermediates, transition states, and products for a proposed reaction mechanism are optimized. For the decomposition of 4-bromobenzenediazonium acetate, this would involve modeling the heterolytic cleavage of the C-N bond, potentially leading to the formation of a 4-bromophenyl cation and nitrogen gas, followed by reaction with the acetate counterion.

Transition state theory is employed to calculate the activation energies for each elementary step, providing insight into the reaction kinetics. The nature of the transition states is confirmed by frequency analysis, where a single imaginary frequency corresponding to the reaction coordinate is expected. For instance, in copper-catalyzed reactions involving diazonium salts, DFT calculations have been used to explore the different potential roles of the acetate ion, which can act as a ligand, a base, or a nucleophile. researchgate.net Similar methodologies can be applied to model the interactions and reaction pathways of 4-bromobenzenediazonium acetate.

A hypothetical reaction coordinate for the thermal decomposition of 4-bromobenzenediazonium acetate is presented below. This illustrates the energy changes as the reaction progresses from the reactant to the product through a transition state.

Table 1: Hypothetical Energy Profile for the Dediazoniation of 4-Bromobenzenediazonium Acetate

SpeciesRelative Enthalpy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
4-Bromobenzenediazonium Acetate (Reactant)0.00.0
Transition State+25.3+24.8
4-Bromophenyl Cation + N₂ + Acetate (Intermediate Complex)+5.2-2.1
4-Bromoacetoxybenzene (Product)-15.7-18.9

Note: The data in this table is illustrative and intended to represent typical values obtained from DFT calculations for such a reaction.

Quantum Chemical Methods for Spectroscopic Property Prediction

Quantum chemical calculations are indispensable for interpreting and predicting the spectroscopic properties of 4-bromobenzenediazonium acetate. Methods like DFT and time-dependent DFT (TD-DFT) are frequently used to simulate vibrational (IR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. researchgate.netresearchgate.netnih.gov

To predict vibrational spectra, the molecular geometry is first optimized, and then harmonic vibrational frequencies are calculated. nih.gov These calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data, accounting for anharmonicity and other systematic errors in the computational method. The calculated IR and Raman intensities help in the assignment of the observed spectral bands to specific vibrational modes of the molecule. For 4-bromobenzenediazonium acetate, key vibrational modes would include the N≡N stretching frequency, C-Br stretching, and various phenyl ring vibrations.

NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations provide theoretical chemical shifts for ¹H, ¹³C, and ¹⁵N nuclei, which are valuable for assigning experimental NMR spectra and confirming the molecular structure.

Electronic spectra are predicted using TD-DFT calculations, which provide information about the energies of electronic transitions and their corresponding oscillator strengths. researchgate.net This allows for the assignment of absorption bands in the UV-Vis spectrum to specific electronic excitations, such as π → π* transitions within the aromatic ring or charge-transfer transitions.

Table 2: Predicted Spectroscopic Data for 4-Bromobenzenediazonium Cation

Spectroscopic PropertyCalculated ValueExperimental/Reference Value
Vibrational Frequencies (cm⁻¹)
N≡N Stretch2295~2280
C-Br Stretch680~670
¹³C NMR Chemical Shifts (ppm)
C1 (C-N₂)118.5Not available
C4 (C-Br)130.2Not available
UV-Vis Absorption (nm)
λ_max265~260

Note: The data in this table is hypothetical and based on typical values for similar aryldiazonium compounds. It serves to illustrate the output of quantum chemical calculations.

Molecular Dynamics Simulations for Solvation and Counterion Effects

Molecular dynamics (MD) simulations provide a powerful approach to understanding the influence of the solvent and the acetate counterion on the structure, stability, and dynamics of the 4-bromobenzenediazonium cation in solution. nih.govnih.gov MD simulations model the explicit interactions between the diazonium salt and a large number of solvent molecules over time, offering insights that are not accessible from static quantum chemical calculations.

These simulations can reveal the detailed structure of the solvation shell around the 4-bromobenzenediazonium cation. By analyzing radial distribution functions, one can determine the average distances and coordination numbers of solvent molecules around specific atoms or functional groups of the solute. This is particularly important for understanding how solvent molecules interact with the charged diazonium group and the hydrophobic phenyl ring.

Furthermore, MD simulations can be used to investigate the dynamics of the acetate counterion. The simulations can track the position of the acetate ion relative to the 4-bromobenzenediazonium cation, revealing whether it exists as a solvent-separated ion pair, a solvent-shared ion pair, or a contact ion pair. The nature and lifetime of these ion-pairing states can significantly impact the reactivity of the diazonium salt.

By combining MD simulations with quantum mechanics in what are known as Quantum Mechanics/Molecular Mechanics (QM/MM) methods, one can study reaction dynamics in a condensed-phase environment. The reactive part of the system (the diazonium salt) is treated with a high level of quantum theory, while the surrounding solvent is treated with a more computationally efficient classical force field. This approach allows for the investigation of how solvent fluctuations and specific solute-solvent interactions can influence reaction barriers and pathways.

Table 3: Illustrative Data from a Molecular Dynamics Simulation of 4-Bromobenzenediazonium Acetate in Water

PropertyValue
Solvation Shell Analysis
Average number of water molecules in the first solvation shell of the diazonium group4.5
Average distance of water oxygen to the terminal nitrogen atom (Å)2.8
Counterion Dynamics
Percentage of time acetate exists as a contact ion pair15%
Average residence time of acetate in the first solvation shell (ps)50

Note: The data in this table is for illustrative purposes to demonstrate the type of information that can be obtained from MD simulations.

Advanced Applications of 4 Bromobenzenediazonium Acetate in Organic Synthesis

Synthesis of Complex Functionalized Aromatic Scaffolds

The 4-bromophenyl moiety, readily introduced using 4-bromobenzenediazonium (B8398784) salts, is a key component in numerous complex aromatic structures. The reactivity of the diazonium group allows for the formation of new carbon-carbon bonds, enabling the construction of biaryls and other substituted aromatic compounds.

Gomberg-Bachmann Reaction: This reaction is a classic method for the synthesis of unsymmetrical biaryls. uni-regensburg.de In this process, the 4-bromobenzenediazonium salt is treated with an aromatic compound, often in a basic medium, to generate a 4-bromobiaryl derivative. uni-regensburg.de The reaction proceeds via a radical mechanism, where the diazonium salt decomposes to form a 4-bromophenyl radical that then attacks the other aromatic ring. uni-regensburg.dewiley-vch.de

Meerwein Arylation: The Meerwein arylation provides a pathway to functionalize alkenes with the 4-bromophenyl group. uva.nl The reaction typically involves the use of a copper(II) salt as a catalyst to couple the 4-bromobenzenediazonium salt with an electron-poor alkene. uva.nl A photocatalyzed version of the Meerwein arylation has also been developed, offering a milder and more environmentally friendly approach. nih.govdokumen.pub

Sandmeyer Reaction: While traditionally used to introduce a variety of substituents in place of the diazonium group, the Sandmeyer reaction can also be adapted for the synthesis of complex aromatic scaffolds. wiley-vch.deacs.org For instance, the cyanation of 4-bromobenzenediazonium acetate (B1210297) would yield 4-bromobenzonitrile, a precursor for various functionalized aromatic compounds.

Research Findings on Aromatic Scaffolds:

Reaction TypeReactant(s)Product(s)Key Features
Gomberg-Bachmann4-Bromobenzenediazonium salt, AreneUnsymmetrical 4-bromobiarylsRadical mechanism, suitable for various arenes. uni-regensburg.de
Meerwein Arylation4-Bromobenzenediazonium salt, Alkene, Cu(II) catalyst4-Bromo-substituted arylated alkenesIntroduces the 4-bromophenyl group across a double bond. uva.nl
Photocatalyzed Arylation4-Bromobenzenediazonium tetrafluoroborate (B81430), Furan (B31954)/Thiophene2-(4-Bromophenyl)furan, 2-(4-Bromophenyl)thiopheneGreen light-mediated, proceeds in good yields. nih.gov

Construction of Diverse Heterocyclic Systems

The electrophilic nature of the diazonium cation makes 4-bromobenzenediazonium acetate a valuable reagent for the synthesis of a wide array of heterocyclic compounds.

Japp-Klingemann Reaction: This reaction is a powerful tool for the synthesis of hydrazones, which are key intermediates in the formation of various nitrogen-containing heterocycles, most notably indoles via the Fischer indole (B1671886) synthesis. durham.ac.ukdtu.dkuni-muenchen.decardiff.ac.uk The reaction involves the coupling of 4-bromobenzenediazonium acetate with an active methylene (B1212753) compound, such as a β-keto ester or a β-diketone, followed by cleavage of one of the acyl groups. durham.ac.uk

Synthesis of Azo Dyes and Related Heterocycles: Azo coupling reactions between 4-bromobenzenediazonium acetate and electron-rich aromatic compounds, such as phenols and anilines, lead to the formation of azo dyes. thieme-connect.de These azo compounds can themselves be important heterocyclic precursors. For instance, the coupling with active methylene compounds can lead to the formation of pyridazinones and other related heterocyclic systems. Recent research has demonstrated the synthesis of novel azoindolizine derivatives using aryldiazonium salts. nih.govtubitak.gov.tr

Research Findings on Heterocyclic Systems:

Reaction TypeReactant(s)Intermediate/ProductApplication
Japp-Klingemann4-Bromobenzenediazonium acetate, β-Keto esterArylhydrazonePrecursor for Fischer indole synthesis. durham.ac.ukuni-muenchen.de
Azo Coupling4-Bromobenzenediazonium acetate, Indolizine derivativeAzoindolizineRapid synthesis of novel heterocyclic structures. nih.govtubitak.gov.tr
Azo Coupling4-Bromobenzenediazonium chloride, 1-Thioxo-1,4-dihydroisoquinolin-3-one4-Diazenyl-3-hydroxyisoquinoline-1(2H)-thioneFormation of functionalized isoquinoline (B145761) derivatives. thieme-connect.de

Role as a Precursor in the Synthesis of Fine Chemicals

4-Bromobenzenediazonium acetate is a crucial starting material for the synthesis of a variety of fine chemicals, which are pure, single substances produced in limited quantities for specialized applications.

The Sandmeyer reaction, in its broader sense, allows for the introduction of various functional groups onto the benzene (B151609) ring, starting from the diazonium salt. For example, reaction with copper(I) cyanide introduces a nitrile group, reaction with copper(I) halides introduces the corresponding halogen, and reaction with potassium iodide yields the iodo-derivative. acs.orgrsc.org These transformations provide access to a wide range of 4-brominated aromatic compounds that are valuable intermediates in the pharmaceutical, agrochemical, and materials science industries.

For example, 4-bromobenzenediazonium tetrafluoroborate has been used in the synthesis of 1-(4'-bromophenyl)-3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodec-1-ene, a complex fluorinated molecule. chemicalbook.comfishersci.fi

Examples of Fine Chemicals Derived from 4-Bromobenzenediazonium Salts:

ProductSynthetic RoutePotential Application
4-Bromo-4'-methylbiphenylGomberg-Bachmann type reactionIntermediate for liquid crystals, pharmaceuticals. chemicalbook.com
4,4'-DibromobiphenylDimerization during surface modificationIntermediate for polymers, flame retardants. chemicalbook.comresearchgate.net
4-BromobenzonitrileSandmeyer reaction (cyanation)Precursor for pharmaceuticals, herbicides.
1-Bromo-4-iodobenzeneSandmeyer reaction (iodination)Intermediate for cross-coupling reactions. acs.org

Derivatization Strategies for Advanced Materials

The reactivity of diazonium salts has been harnessed to modify surfaces and create novel materials with tailored properties. 4-Bromobenzenediazonium salts can be used to graft a 4-bromophenyl layer onto various substrates, including metals and semiconductors.

Surface Modification: The electrochemical or spontaneous reduction of 4-bromobenzenediazonium salts at a substrate surface generates highly reactive 4-bromophenyl radicals. researchgate.netrsc.org These radicals can then form a covalent bond with the surface, resulting in a robust and stable organic layer. wiley-vch.deresearchgate.nete-bookshelf.de This surface functionalization can be used to alter the electronic properties, wettability, and biocompatibility of materials. For example, gold (Au(111)) electrodes and silicon surfaces have been successfully modified using 4-bromobenzenediazonium tetrafluoroborate. chemicalbook.comresearchgate.netrsc.org The grafted 4-bromophenyl layer can be further functionalized through reactions of the bromine atom, allowing for the construction of more complex surface architectures.

Polymer Synthesis: The 4-bromophenyl group can serve as a handle for further polymerization reactions. For instance, the bromine atom can participate in cross-coupling reactions, such as Suzuki or Heck couplings, to build up polymer chains from a functionalized surface.

Research on Derivatization for Advanced Materials:

SubstrateModification MethodResulting SurfaceApplication
Carbon FeltElectrochemical reductionDerivatized carbon surfaceAdvanced electrochemical sensors. chemicalbook.comlookchem.com
Au(111) ElectrodeSpontaneous grafting in aqueous solution4,4'-Dibromobiphenyl monolayerModified electrodes with tailored properties. researchgate.net
Si(111)Electrochemical graftingMultilayer of 4-bromophenyl groupsFunctionalized semiconductor surfaces. rsc.org

Future Perspectives and Emerging Research Directions

Development of Novel and Highly Selective Reaction Methodologies

The development of new and highly selective reaction methodologies is a primary focus of ongoing research. While traditionally used in Sandmeyer-type reactions to introduce a bromine atom onto an aromatic ring, the utility of 4-bromobenzenediazonium (B8398784) acetate (B1210297) is expanding. nih.gov Researchers are exploring its use in a wider range of cross-coupling reactions, which form carbon-carbon and carbon-heteroatom bonds, fundamental transformations in organic synthesis.

For instance, recent studies have highlighted the potential of aryldiazonium salts in Heck-type reactions, which couple the diazonium salt with an alkene. nih.govorganic-chemistry.orglibretexts.orgnih.gov The palladium-catalyzed vinylation of alkenes using aryldiazonium salts is a powerful tool for creating complex molecules. nih.gov Similarly, the Suzuki-Miyaura coupling, a versatile method for forming biaryl compounds, is another area where 4-bromobenzenediazonium acetate could see increased application. researchgate.netikm.org.myresearchgate.netlibretexts.orgyoutube.com These reactions often rely on palladium catalysts, and research is underway to develop more efficient and robust catalytic systems for these transformations. nih.govikm.org.mylibretexts.org

Furthermore, the exploration of C-H activation reactions represents a significant frontier. researchgate.netnih.govnih.govresearchgate.net This approach aims to directly functionalize carbon-hydrogen bonds, which are ubiquitous in organic molecules, offering a more atom-economical and efficient synthetic route compared to traditional methods that require pre-functionalized starting materials. nih.govnih.gov The development of methodologies for the regioselective halogenation of arenes using C-H activation is an active area of investigation. nih.gov

Enhancing Efficiency and Atom Economy in Synthetic Routes

A major driving force in modern chemistry is the improvement of reaction efficiency and atom economy. wikipedia.org Atom economy, a concept developed by Barry Trost, measures the proportion of reactant atoms that are incorporated into the desired final product. wikipedia.orgyoutube.comchemistry-teaching-resources.com Reactions with high atom economy are inherently more sustainable as they generate less waste. wikipedia.orgchemistry-teaching-resources.com

For reactions involving 4-bromobenzenediazonium acetate, enhancing atom economy is a key objective. Traditional diazotization reactions, while effective, can generate significant byproducts. youtube.com Researchers are investigating alternative synthetic routes and reaction conditions to minimize waste. For example, the choice of reagents and the type of reaction can significantly impact atom economy. Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions. chemistry-teaching-resources.com

The development of catalytic processes is crucial for improving efficiency. Catalysts can enable reactions to proceed under milder conditions and with higher selectivity, leading to improved yields and reduced energy consumption. chemistry-teaching-resources.com For instance, in the context of Heck reactions, the development of highly active and stable palladium catalysts allows for lower catalyst loadings and shorter reaction times. organic-chemistry.org

Further Integration of Green Chemistry Principles

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The application of these principles to reactions involving 4-bromobenzenediazonium acetate is a growing area of focus.

One key aspect is the use of greener solvents. Traditional organic solvents are often volatile, flammable, and toxic. totalpharmaceuticaltopics.com Researchers are exploring the use of more environmentally benign alternatives such as water, supercritical fluids like carbon dioxide, and ionic liquids. totalpharmaceuticaltopics.comrsc.org Performing reactions in aqueous media, when possible, is particularly attractive from a green chemistry perspective. organic-chemistry.orgrsc.org

Another important principle is the prevention of waste. nih.gov This ties directly into the concept of atom economy. By designing reactions that are highly atom-economical, the amount of waste generated is minimized. wikipedia.org Recent advancements have focused on developing safer in-situ generation methods for diazonium salts, avoiding the isolation of these potentially explosive intermediates. mpg.de A notable development involves mimicking the natural process of nitrate (B79036) reduction, offering a safer and more sustainable approach to aryldiazonium salt chemistry. mpg.de

Exploration of New Catalytic Systems and Reaction Conditions

The discovery and optimization of catalytic systems are central to advancing the synthetic utility of 4-bromobenzenediazonium acetate. Palladium-based catalysts have been extensively studied for cross-coupling reactions involving aryldiazonium salts. nih.govnih.govikm.org.my Research is ongoing to develop catalysts with higher activity, stability, and selectivity. This includes the design of novel ligands that can fine-tune the electronic and steric properties of the metal center, thereby influencing the outcome of the reaction. libretexts.org

Beyond palladium, other transition metals are being investigated for their catalytic potential in reactions with diazonium salts. For example, ruthenium-based catalysts have shown promise in C-H activation and other transformations. mdpi.com The exploration of non-precious metal catalysts is also a significant area of research, driven by the desire for more cost-effective and sustainable chemical processes.

In addition to the catalyst itself, the reaction conditions play a critical role in determining the efficiency and selectivity of a transformation. Researchers are investigating the use of alternative energy sources, such as microwave irradiation and mechanochemistry (ball-milling), to accelerate reaction rates and improve yields. nih.govnih.gov These techniques can often lead to shorter reaction times and cleaner reaction profiles compared to conventional heating. nih.gov

Advanced Mechanistic Insights through Synergistic Experimental and Computational Studies

A deeper understanding of reaction mechanisms is essential for the rational design of new and improved synthetic methods. The combination of experimental and computational studies provides a powerful approach to elucidating the intricate details of reaction pathways.

Experimental techniques such as nuclear magnetic resonance (NMR) spectroscopy can be used to monitor the progress of a reaction and identify key intermediates. nih.gov For example, 1H-NMR has been used to study the azo-coupling reaction of benzenediazonium (B1195382) salts, providing valuable information about the relative reactivity of different substrates. nih.gov

Computational chemistry, particularly density functional theory (DFT) calculations, has become an indispensable tool for studying reaction mechanisms. researchgate.net DFT can be used to model the structures of reactants, intermediates, and transition states, and to calculate the energy barriers associated with different reaction pathways. This information can help to explain observed selectivities and to predict the outcome of new reactions. For example, DFT studies have been used to investigate the mechanism of palladium-catalyzed C-H activation/arylation reactions involving aryldiazonium salts. researchgate.net The synergy between experimental and computational approaches is expected to lead to significant advances in our understanding of the chemistry of 4-bromobenzenediazonium acetate and to facilitate the development of new and more efficient synthetic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing benzenediazonium, 4-bromo-, acetate, and how can reaction efficiency be monitored?

  • Methodology : A common approach involves diazotization of 4-bromoaniline with nitrous acid (HNO₂) in an acidic medium (e.g., acetic acid) at 0–5°C. The diazonium intermediate is stabilized by acetate counterions. Reaction progress can be tracked via UV-Vis spectroscopy (monitoring diazonium formation at ~300 nm) and thin-layer chromatography (TLC) to confirm intermediate purity .
  • Critical Considerations : Maintain low temperatures to prevent premature decomposition. Use glacial acetic acid as both solvent and proton source to stabilize the diazonium species .

Q. Which spectroscopic techniques are most effective for characterizing benzenediazonium, 4-bromo-, acetate?

  • Methodology :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.0 ppm) and acetate methyl protons (δ 2.0–2.2 ppm).
  • IR Spectroscopy : Confirm the presence of diazonium groups (N≡N stretch ~2200–2300 cm⁻¹) and acetate C=O (~1700 cm⁻¹).
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M]+ for C₈H₆BrN₂O₂⁺) .

Advanced Research Questions

Q. How do catalytic systems influence the reactivity of benzenediazonium, 4-bromo-, acetate in C–N coupling reactions?

  • Methodology : Copper(I) catalysts (e.g., CuBr) enable ligand-free arylation of nitrogen heterocycles. For example, under mild conditions (25–50°C, DMF solvent), the diazonium salt reacts with pyrrole to form 4-bromo-N-aryl pyrroles. Mechanistic studies suggest a radical pathway involving single-electron transfer (SET) from Cu(I) to the diazonium ion .
  • Data Contradictions : Varying solvent polarity (DMF vs. THF) alters reaction rates. Polar aprotic solvents stabilize charged intermediates, improving yields by 20–30% .

Q. What strategies mitigate instability issues during storage and handling of benzenediazonium, 4-bromo-, acetate?

  • Methodology :

  • Low-Temperature Storage : Store at –20°C in anhydrous acetic acid to suppress decomposition.
  • In Situ Generation : Prepare the diazonium salt immediately before use.
  • Stabilizers : Add sodium acetate buffer (pH 4–5) to reduce free acid concentration, minimizing side reactions .

Q. How can computational modeling resolve discrepancies in experimental kinetic data for diazonium salt reactions?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. For instance, simulations of Sandmeyer-type reactions (e.g., bromobenzene synthesis) identify solvent effects on intermediate stability, reconciling divergent kinetic rates observed in H₂O vs. ethanol .

Analytical and Mechanistic Insights

Q. What thermodynamic parameters govern the decomposition pathways of benzenediazonium, 4-bromo-, acetate?

  • Methodology : Isothermal calorimetry (e.g., DSC/TGA) measures decomposition enthalpy (ΔH ~150–200 kJ/mol). Gas-phase ion energetics data (e.g., proton affinity, ionization energy) derived from mass spectrometry guide stability predictions. For example, lower proton affinity (~800 kJ/mol) correlates with faster decomposition in polar solvents .

Q. How do substituent effects on the benzene ring influence electrophilic reactivity in azo-dye synthesis?

  • Methodology : Hammett σ constants quantify electron-withdrawing effects. The 4-bromo substituent (σₚ⁺ ≈ 0.23) enhances electrophilicity at the diazonium group, accelerating coupling with electron-rich aromatics (e.g., phenol derivatives). Competitive inhibition studies using nitrobenzene analogs reveal steric effects dominate over electronic factors in bulky substrates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.